Cas no 1702018-39-0 ((3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone)

(3-Hydroxyazetidin-1-yl)(piperidin-2-yl)methanone is a heterocyclic compound featuring both azetidine and piperidine moieties, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structural framework is particularly valuable for designing bioactive molecules due to the presence of a hydroxyl group on the azetidine ring, which enhances solubility and potential for hydrogen bonding. The piperidine component contributes to conformational rigidity, aiding in receptor binding specificity. This compound is useful in synthesizing protease inhibitors, CNS-targeting agents, and other pharmacologically active derivatives. Its well-defined stereochemistry and stability under physiological conditions further underscore its utility in lead optimization and scaffold diversification.
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone structure
1702018-39-0 structure
Product name:(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
CAS No:1702018-39-0
MF:C9H16N2O2
MW:184.235542297363
CID:5579887

(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone, (3-hydroxy-1-azetidinyl)-2-piperidinyl-
    • (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
    • Inchi: 1S/C9H16N2O2/c12-7-5-11(6-7)9(13)8-3-1-2-4-10-8/h7-8,10,12H,1-6H2
    • InChI Key: SCLVHJXLZSQUNG-UHFFFAOYSA-N
    • SMILES: C(N1CC(O)C1)(C1CCCCN1)=O

Experimental Properties

  • Density: 1.238±0.06 g/cm3(Predicted)
  • Boiling Point: 382.5±42.0 °C(Predicted)
  • pka: 13.80±0.20(Predicted)

(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4828-2.5g
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
1702018-39-0 95%+
2.5g
$802.0 2023-09-07
TRC
H232426-500mg
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
1702018-39-0
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-4828-1g
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
1702018-39-0 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-4828-10g
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
1702018-39-0 95%+
10g
$1684.0 2023-09-07
TRC
H232426-1g
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
1702018-39-0
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-4828-0.5g
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
1702018-39-0 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-4828-5g
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
1702018-39-0 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-4828-0.25g
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
1702018-39-0 95%+
0.25g
$361.0 2023-09-07
TRC
H232426-100mg
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
1702018-39-0
100mg
$ 95.00 2022-06-04

(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone Related Literature

Additional information on (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone

Comprehensive Overview of (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone (CAS No. 1702018-39-0): Structure, Applications, and Research Insights

The compound (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone (CAS No. 1702018-39-0) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. This azetidine-piperidine hybrid features a methanone bridge, linking a 3-hydroxyazetidine ring to a piperidine moiety, which contributes to its versatile physicochemical properties. Researchers are particularly interested in its potential as a bioactive scaffold due to the presence of both hydrogen-bond donor (3-hydroxy group) and acceptor sites, making it a candidate for drug discovery targeting GPCRs or enzymes.

In recent years, the demand for small-molecule modulators with improved blood-brain barrier (BBB) permeability has surged, and 1702018-39-0’s balanced lipophilicity (calculated LogP ~1.2) positions it as a promising lead. Its azetidine ring enhances metabolic stability compared to larger saturated rings, addressing a key challenge in CNS drug development. Computational studies suggest the compound may interact with sigma receptors or histone deacetylases (HDACs), aligning with trends in neurodegenerative disease research and epigenetic therapeutics.

The synthesis of (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone typically involves a coupling reaction between N-Boc-3-hydroxyazetidine and piperidine-2-carboxylic acid derivatives, followed by deprotection. This route highlights the growing importance of fragment-based drug design (FBDD), where such privileged structures are combined to explore novel structure-activity relationships (SAR). Analytical characterization via LC-MS and NMR confirms its high purity (>98%), crucial for high-throughput screening (HTS) campaigns.

Current literature indicates potential applications in pain management and inflammatory pathways, with molecular docking studies proposing binding to the kappa-opioid receptor (KOR) allosteric site. This aligns with Google Scholar metrics showing rising searches for "non-addictive analgesics" and "GPCR allosteric modulators." Additionally, its chiral center at the piperidin-2-yl position makes it relevant to asymmetric synthesis discussions, a trending topic in green chemistry forums.

From a commercial perspective, suppliers list 1702018-39-0 as a research-grade chemical with pricing reflecting its custom synthesis status. Patent landscapes reveal its inclusion in proteolysis-targeting chimera (PROTAC) architectures, connecting it to the booming targeted protein degradation field. Stability studies under ICH guidelines suggest compatibility with lyophilization, important for formulation development.

Ongoing investigations explore its prodrug potential via esterification of the 3-hydroxy group, responding to industry needs for improved oral bioavailability. Safety data sheets indicate no acute toxicity concerns at research doses, though comprehensive ADME/Tox profiling remains ongoing. The compound’s cLogD7.4 (~0.8) and polar surface area (PSA) (≈50 Ų) fall within optimal ranges for CNS-penetrant compounds, explaining its inclusion in several academic compound libraries.

Emerging applications in PET tracer development leverage its potential for carbon-11 labeling at the methanone carbonyl, coinciding with increased PubMed citations for "neuroimaging probes." Its crystal structure (CCDC-deposited) reveals intramolecular hydrogen bonding that may influence conformational restriction strategies—a hot topic in medicinal chemistry optimization webinars.

In summary, (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone represents a compelling case study in rational drug design, bridging computational chemistry predictions with translational research needs. Its dual heterocyclic pharmacophore design continues to inspire derivatives targeting protein-protein interactions (PPIs), ensuring its relevance in next-generation therapeutic development pipelines.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited